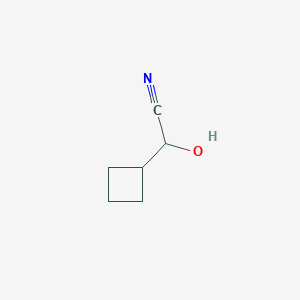![molecular formula C24H23N5O5S B13037692 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization. The key steps typically include:
Formation of Benzotriazole Ring: This involves the reaction of o-phenylenediamine with nitrous acid to form the benzotriazole core.
Functionalization: The benzotriazole core is then functionalized with various substituents, including the methylphenoxy and morpholin-4-ylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites, influencing biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-methylphenol: Known for its UV-absorbing properties.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a light stabilizer in polymers.
Drometrizole trisiloxane: Utilized in sunscreens and cosmetic formulations for its UV protection.
Uniqueness
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide stands out due to its combination of benzotriazole and morpholin-4-ylsulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring stability and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C24H23N5O5S |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H23N5O5S/c1-16-6-8-23(21(14-16)29-26-19-4-2-3-5-20(19)27-29)34-22-9-7-17(15-18(22)24(25)30)35(31,32)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H2,25,30) |
InChI-Schlüssel |
OOAZYHNNJUMKFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N)N4N=C5C=CC=CC5=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)


![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)

![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)





